Tyrphostin A23

Vue d'ensemble

Description

Tyrphostin 23 est un inhibiteur bien connu des protéines tyrosine kinases. Il a été développé au début des années 1990 en tant qu'inhibiteur synthétique sélectif des protéines tyrosine kinases, qui sont des enzymes qui jouent un rôle crucial dans la régulation de divers processus cellulaires, y compris la croissance cellulaire, la différenciation et le métabolisme . Tyrphostin 23 est structurellement similaire à la tyrosine et est considéré comme empêchant la liaison des protéines tyrosine kinases à leurs substrats protéiques .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

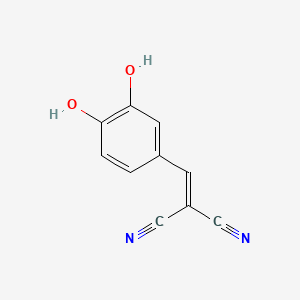

La synthèse du Tyrphostin 23 implique la réaction de la 3,4-dihydroxybenzaldéhyde avec le malononitrile en présence d'une base. La réaction se déroule par une condensation de Knoevenagel, suivie d'une cyclisation pour former le produit final . Les conditions de réaction impliquent généralement l'utilisation d'un solvant tel que l'éthanol ou le méthanol et d'une base telle que la pipéridine ou la pyridine. La réaction est effectuée à température ambiante ou à des températures légèrement élevées.

Méthodes de production industrielle

La production industrielle du Tyrphostin 23 suit des voies synthétiques similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et une pureté élevée du produit final. Le composé est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Tyrphostin 23 subit diverses réactions chimiques, notamment :

Oxydation : Tyrphostin 23 peut être oxydé pour former des dérivés quinoniques.

Réduction : Le composé peut être réduit pour former des dérivés d'hydroquinone.

Substitution : Tyrphostin 23 peut subir des réactions de substitution nucléophile sur le cycle aromatique.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les nucléophiles courants comprennent les halogénures, les amines et les thiols.

Principaux produits formés

Oxydation : Dérivés quinoniques.

Réduction : Dérivés d'hydroquinone.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Tyrphostin 23 a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les protéines tyrosine kinases.

Mécanisme d'action

Tyrphostin 23 exerce ses effets en inhibant l'activité des protéines tyrosine kinases. Il se lie au sous-site de substrat du domaine de la protéine tyrosine kinase, empêchant la phosphorylation des résidus tyrosine sur les substrats protéiques . Cette inhibition perturbe les voies de signalisation qui dépendent de l'activité des protéines tyrosine kinases, conduisant à divers effets cellulaires tels que la réduction de la prolifération cellulaire et l'altération du métabolisme .

Applications De Recherche Scientifique

Applications in Cellular Biology

Endocytosis Inhibition:

- Transferrin Receptor Dynamics: Tyrphostin A23 has been shown to inhibit the internalization of transferrin receptors in various cell types, leading to increased surface expression of these receptors. This effect was demonstrated in both mammalian and plant cells, indicating its broad applicability across different biological systems .

Clathrin-Coated Vesicle Dynamics:

- The compound also inhibits the loading of cargo into clathrin-coated vesicles, which are essential for receptor-mediated endocytosis. This application has implications for understanding how cells regulate nutrient uptake and signaling through receptor recycling .

Cardiovascular Research

This compound has been investigated for its effects on cardiac myocytes, where it influences sodium-calcium exchanger currents. Studies have shown that it can activate currents driven by sodium and calcium concentrations, which are crucial for cardiac contractility .

Case Study:

- In guinea pig ventricular myocytes, this compound was found to induce significant changes in ion currents that are vital for maintaining cardiac function. The compound's ability to modulate these currents suggests potential therapeutic applications in treating cardiac dysfunctions related to abnormal ion channel activity .

Therapeutic Potential

Cancer Research:

- As a tyrosine kinase inhibitor, this compound has potential applications in cancer therapy by disrupting signaling pathways that promote tumor growth and metastasis. Its specificity allows for targeted treatment strategies that minimize side effects associated with broader-spectrum kinase inhibitors.

Neurobiology:

- There is emerging interest in the role of this compound in neurobiology, particularly regarding its effects on neuronal signaling pathways. Research indicates that it may influence synaptic plasticity and neuronal survival under stress conditions.

Comparative Efficacy

To illustrate the potency and specificity of this compound compared to other compounds, a comparative data table is provided below:

| Compound | Mechanism | Effect on Endocytosis | Cardiac Ion Current Modulation |

|---|---|---|---|

| This compound | Tyrosine kinase inhibition | Inhibits transferrin receptor internalization | Activates Na+-Ca2+ exchanger current |

| Genistein | Broad-spectrum kinase inhibition | Inhibits multiple pathways | Induces Cl− current |

| Tyrphostin A1 | Tyrosine kinase inactive | No significant effect | Minimal effect |

Mécanisme D'action

Tyrphostin 23 exerts its effects by inhibiting the activity of protein tyrosine kinases. It binds to the substrate subsite of the protein tyrosine kinase domain, preventing the phosphorylation of tyrosine residues on protein substrates . This inhibition disrupts the signaling pathways that rely on protein tyrosine kinase activity, leading to various cellular effects such as reduced cell proliferation and altered metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

Tyrphostin 25 : Un autre membre de la famille des tyrphostines avec des effets inhibiteurs similaires sur les protéines tyrosine kinases.

Catéchol : Structurellement lié aux tyrphostines et peut moduler des processus cellulaires similaires.

Vanadate : Un inhibiteur de phosphatase qui peut également affecter l'activité des protéines tyrosine kinases.

Unicité de Tyrphostin 23

Tyrphostin 23 est unique dans sa capacité à inhiber spécifiquement le récepteur du facteur de croissance épidermique, qui est impliqué dans diverses voies de signalisation dans les cellules cancéreuses . Cette spécificité en fait un outil précieux dans la recherche sur le cancer et le développement thérapeutique potentiel.

Activité Biologique

Tyrphostin A23 (TyrA23) is a selective inhibitor of protein tyrosine kinases (PTKs) that has garnered attention for its ability to modulate various biological processes, particularly those involving membrane trafficking and glucose metabolism. This compound is structurally related to other tyrphostins and has been studied for its effects on cellular signaling pathways, particularly in the context of endocytosis and receptor trafficking.

This compound primarily functions by inhibiting the interaction between tyrosine-containing motifs in integral membrane proteins and the medium chain subunits of adaptor complexes involved in clathrin-mediated endocytosis. Specifically, it disrupts the binding of the YXXΦ motif, a critical element for internalization, to the μ2 subunit of the AP-2 adaptor complex . This inhibition leads to an increase in the surface expression of receptors such as the human transferrin receptor (TfR) in various cell types, including plant cells, where it has been shown to alter receptor recycling dynamics .

Key Biological Activities

- Inhibition of Receptor Internalization : this compound has been demonstrated to inhibit the internalization of transferrin receptors without affecting the overall morphology of endocytic compartments. This specificity indicates its potential utility in studying receptor-mediated endocytosis .

- Impact on Glucose Metabolism : In astrocyte cultures, this compound has been shown to significantly enhance glucose consumption and lactate production. This effect is concentration-dependent, with maximal stimulation observed at 100 µM after 2 hours of exposure. The stimulation of glycolysis was reversible upon removal of the compound, suggesting that it may modulate metabolic pathways through phosphorylation events sensitive to PTK activity .

- Cardiac Effects : Studies on guinea pig ventricular myocytes have revealed that this compound can inhibit calcium currents induced by Na+-Ca2+ exchangers, highlighting its role in cardiac physiology and potential implications for heart function .

Table 1: Summary of Biological Effects of this compound

Notable Research Findings

- Glucose Metabolism : The study conducted on primary rat astrocytes revealed that this compound led to a significant increase in glycolytic activity, indicating its potential role in metabolic regulation within neural cells .

- Endocytosis Dynamics : Research involving Arabidopsis protoplasts demonstrated that this compound effectively blocks transferrin internalization, providing insights into plant cell endocytosis mechanisms .

- Cardiac Function : The inhibition of Na+-Ca2+ exchanger currents suggests a broader impact on cardiac signaling pathways, which could have therapeutic implications for conditions like arrhythmias or heart failure .

Propriétés

IUPAC Name |

2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-8(6-12)3-7-1-2-9(13)10(14)4-7/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJXFTPMFYAJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045215 | |

| Record name | ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118409-57-7 | |

| Record name | Tyrphostin 23 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118409-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin A23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((3,4-Dihydroxyphenyl)methylene)-Propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin A23 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRPHOSTIN A23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV0GCD31OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.